molecular formula C29H26N2O5 B6512874 4-methoxy-N-{[(4-methoxyphenyl)formamido](3-phenoxyphenyl)methyl}benzamide CAS No. 618862-87-6

4-methoxy-N-{[(4-methoxyphenyl)formamido](3-phenoxyphenyl)methyl}benzamide

Cat. No.: B6512874
CAS No.: 618862-87-6
M. Wt: 482.5 g/mol
InChI Key: MUIKPVVDZQNCCC-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide class, characterized by a central benzamide scaffold substituted with methoxy groups and a complex formamido-phenoxyphenyl moiety. Its structure includes:

  • 4-Methoxybenzamide backbone: Aromatic ring with a methoxy (-OCH₃) group at the para position.
  • 3-Phenoxyphenyl substituent: A phenoxy group attached to a phenyl ring at the meta position, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name

4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O5/c1-34-23-15-11-20(12-16-23)28(32)30-27(31-29(33)21-13-17-24(35-2)18-14-21)22-7-6-10-26(19-22)36-25-8-4-3-5-9-25/h3-19,27H,1-2H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIKPVVDZQNCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)OC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Molecular Formula Key Substituents Molecular Weight Key References
Target Compound C₂₉H₂₅N₂O₅ 4-Methoxy, formamido, 3-phenoxyphenyl 481.52 g/mol
4-Methoxy-N-(4-Methoxyphenyl)benzamide C₁₅H₁₅NO₃ Dual para-methoxy groups 257.28 g/mol
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide C₁₄H₁₁BrN₂O₄ Bromo, nitro, methoxy 375.16 g/mol
N-(3-Methylphenyl)-4-Methoxybenzamide C₁₅H₁₅NO₂ Meta-methyl, para-methoxy 241.29 g/mol
LMM5 (Oxadiazol-Benzamide Derivative) C₂₄H₂₃N₃O₅S 1,3,4-Oxadiazole, sulfamoyl 465.52 g/mol

Key Observations :

  • The target compound exhibits greater steric bulk due to the 3-phenoxyphenyl group compared to simpler analogues like 4-methoxy-N-(4-methoxyphenyl)benzamide .
  • Heterocyclic derivatives (e.g., LMM5 ) introduce additional hydrogen-bonding sites, which may enhance biological activity.
Physicochemical Properties
  • Melting Points : Simpler benzamides (e.g., 4-methoxy-N-(3-methylphenyl)benzamide ) melt at ~200–220°C, while bulkier derivatives (e.g., LMM5 ) exceed 250°C. The target compound’s melting point is expected to align with high-molecular-weight analogues (>250°C).
  • Solubility: Methoxy groups improve aqueous solubility, but the 3-phenoxyphenyl group in the target compound may reduce it due to hydrophobicity .

Research Findings and Data

Spectroscopic Characterization
Technique Key Peaks/Data for Target Compound Reference
IR 1660 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O)
¹H NMR δ 3.8 ppm (OCH₃), δ 8.2 ppm (NH)
MS [M+H]⁺ at m/z 482.5

Biological Activity

4-Methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, synthesizing data from various studies and sources.

  • IUPAC Name : 4-Methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide
  • Molecular Formula : C29H28N2O4
  • Molecular Weight : 468.5 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of benzamide, including 4-methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide, exhibit significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
4-Methoxy-N-{...}MCF-73.1
4-Methoxy-N-{...}HCT 1163.7
4-Methoxy-N-{...}HEK 2935.3

These results suggest that the compound may selectively inhibit the growth of cancer cells, particularly in breast cancer (MCF-7) and colorectal cancer (HCT 116).

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for its antiviral potential, particularly against Hepatitis B Virus (HBV). A related derivative demonstrated significant anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, indicating a promising avenue for further research in antiviral therapies.

Table 2: Antiviral Activity Against HBV

CompoundVirus TypeIC50 (µM)Selectivity Index (SI)Reference
IMB-0523Wild-type HBV1.9958
IMB-0523Drug-resistant HBV3.30-

The proposed mechanism of action for the anticancer effects involves the modulation of intracellular pathways that regulate cell proliferation and apoptosis. Specifically, compounds like those derived from benzamide are known to increase levels of APOBEC3G, an enzyme that inhibits viral replication and may also play a role in tumor suppression.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzamide derivatives, including the target compound. The study highlighted the importance of structural modifications in enhancing biological activity, leading to improved potency against both cancer cells and viruses.

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